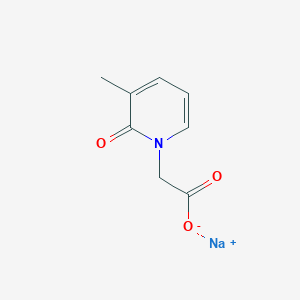
Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate is a chemical compound with a unique structure that combines a pyridine ring with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate typically involves the reaction of 3-methyl-2-oxopyridine with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyridine compounds.
Scientific Research Applications
Chemistry: In chemistry, Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. It is also used in various catalytic processes.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-2-oxopyridine: A precursor in the synthesis of Sodium 2-(3-methyl-2-oxopyridin-1(2H)-yl)acetate.
Pyridine N-oxide: A related compound that undergoes similar chemical reactions.
Sodium 2-pyridylacetate: Another sodium salt of a pyridine derivative with comparable properties.
Uniqueness: this compound is unique due to the presence of both a methyl group and an oxo group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
sodium;2-(3-methyl-2-oxopyridin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.Na/c1-6-3-2-4-9(8(6)12)5-7(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHRBBMNLLASKC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
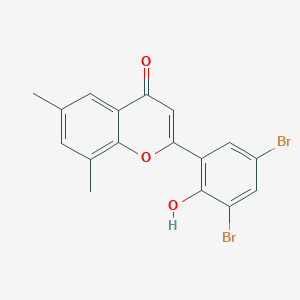
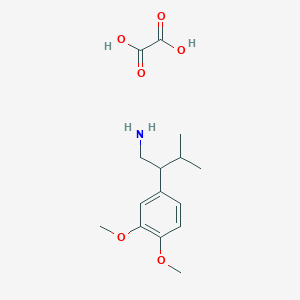

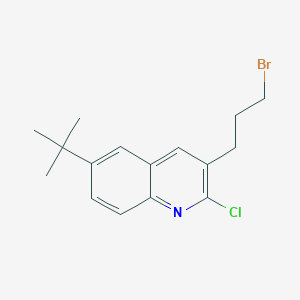
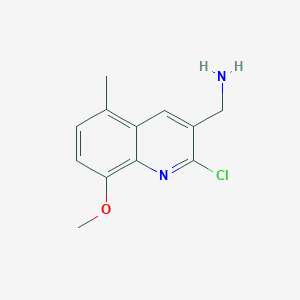
![2-{3-Benzylimidazo[1,5-a]pyridin-1-yl}acetonitrile](/img/structure/B7849897.png)
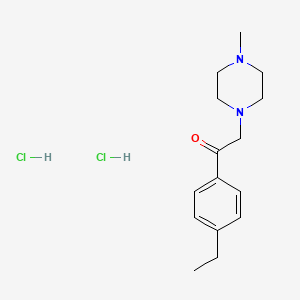
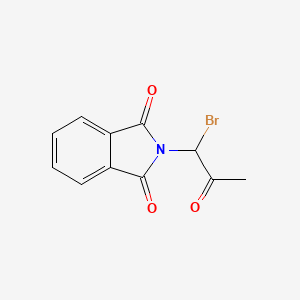
![3-({2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl}carbamoyl)propanoicacid](/img/structure/B7849911.png)
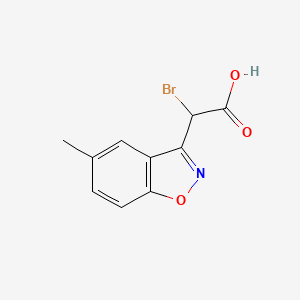
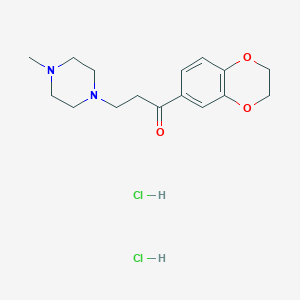
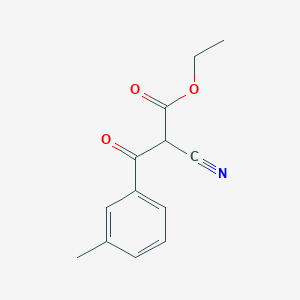
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrochloride](/img/structure/B7849967.png)

